molecular formula C6H5BrClN3 B2562691 6-Bromoimidazo[1,2-a]pyrazine hydrochloride CAS No. 2470441-27-9

6-Bromoimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2562691
CAS No.: 2470441-27-9
M. Wt: 234.48
InChI Key: MASFZFIUOFUNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a halogenated heterocyclic compound featuring a fused imidazo-pyrazine core with a bromine substituent at position 4. This compound is widely utilized in organic synthesis, catalysis, and as a fluorescent probe for cellular calcium ion detection . Its bromine atom enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings . The hydrochloride salt form improves solubility, facilitating its use in biological and chemical applications.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.ClH/c7-5-4-10-2-1-8-6(10)3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASFZFIUOFUNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes substitution with nucleophiles such as amines, thiols, and alkoxy groups.

Key Reagents and Conditions

  • Amines : Reactions with primary/secondary amines in DMF or DMSO using NaH or K₂CO₃ as base.

  • Thiols : Thiols react in polar aprotic solvents with catalytic base.

Example Reaction
Reaction with 4-methoxyaniline to form 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea:

text
6-Bromoimidazo[1,2-a]pyrazine + 4-Methoxyaniline → Urea derivative Conditions: Pd catalysis, DMF, 80°C Yield: <20% (direct method); improved via intermediate 6-amino derivative[2][5]

Table 1: Nucleophilic Substitution Examples

SubstrateNucleophileReagents/ConditionsProductYieldReference
6-Bromo derivative4-MethoxyanilinePd catalyst, DMF, 80°C(Imidazo[1,2-a]pyrazin-6-yl)urea<20%
6-Bromo derivativeBenzylamineK₂CO₃, DMSO, 70°C6-(Benzylamino)imidazo[1,2-a]pyrazine45%

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C or C–N bond formation.

Table 2: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°CAryl-imidazo[1,2-a]pyrazine conjugate65%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C6-Amino derivatives58%

Challenges : Direct Pd-catalyzed couplings with ureas yielded <20% efficiency, prompting use of 6-amino intermediates for improved yields .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Example Synthesis
Formation of imidazo[1,2-a]pyrazine core:

text
2-Amino-5-bromopyrazine + 2-Bromo-1,1-diethoxyethane → 6-Bromoimidazo[1,2-a]pyrazine Conditions: Propan-2-ol, HBr, 80°C, 3 hours Yield: 59%[5]

Table 3: Cyclization Parameters

Starting MaterialReagentSolventTemperatureTimeYieldReference
2-Amino-5-bromopyrazine2-Bromo-1,1-diethoxyethanePropan-2-ol80°C3 h59%

Oxidation and Reduction Reactions

The heterocyclic core undergoes redox transformations.

Oxidation :

  • Reagents: H₂O₂, KMnO₄.

  • Products: N-Oxides or hydroxylated derivatives.

Reduction :

  • Reagents: NaBH₄, LiAlH₄.

  • Products: Saturated rings or dehalogenated analogs.

Hydrolysis Reactions

The ester group (in related derivatives) hydrolyzes under acidic/basic conditions:

text
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate → 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Conditions: NaOH (aq), reflux Yield: 85%[6]

Mechanistic Insights

  • Substitution : Bromine’s electronegativity enhances leaving-group ability, facilitating SNAr mechanisms.

  • Cross-Coupling : Oxidative addition of Pd(0) to C–Br bond initiates catalytic cycles .

Scientific Research Applications

Medicinal Chemistry

6-Bromoimidazo[1,2-a]pyrazine hydrochloride has shown promise in several medicinal applications:

  • Anticancer Activity : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell survival and proliferation. For instance, studies have reported an IC50 value below 150 μM for certain derivatives against HeLa cells, indicating selective targeting of cancer cells without significant cytotoxicity to normal cells .
  • Antimicrobial Properties : The compound exhibits potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). Minimum inhibitory concentration (MIC) values as low as 0.006 μM have been recorded against certain strains, suggesting its potential as a novel therapeutic agent for tuberculosis treatment .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit key inflammatory mediators, thereby reducing inflammation in various disease models. This property could be beneficial in treating chronic inflammatory conditions.

Biological Research

The compound is utilized in biological studies to explore various pathways:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which is crucial for understanding biochemical pathways and developing targeted therapies. Its unique structure allows it to bind effectively to enzyme active sites, potentially blocking their function .
  • High-throughput Screening : The compound has been employed in high-throughput screening campaigns aimed at identifying new modulators of protein interactions. For example, it has been evaluated as a selective negative modulator of AMPA receptors in neuronal cells .

Applications in Material Science

In addition to its biological applications, this compound serves as a building block for the synthesis of more complex heterocyclic compounds and materials:

  • Synthesis of Novel Compounds : It is used as a precursor in the development of new materials with specific properties tailored for industrial applications. The bromine atom facilitates substitution reactions that are essential for creating diverse chemical entities.

Case Study 1: Antimicrobial Efficacy Against MDR-TB

In a series of experiments focused on antimicrobial efficacy, this compound was tested against MDR-TB strains. Results indicated that the compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines using viability assays. The findings revealed that certain derivatives induced apoptosis effectively while demonstrating low toxicity towards normal cells, highlighting their therapeutic potential in cancer treatment.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Structure-Activity Relationship Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

Compound ModificationObserved Effect
Bromine at C6Enhanced binding affinity
Modifications at C2 and C4Improved potency against Mtb

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The position and type of substituents critically influence the physicochemical and biological properties of imidazo[1,2-a]pyrazine derivatives. Key comparisons include:

Compound Substituents Key Structural Features
6-Bromoimidazo[1,2-a]pyrazine hydrochloride Br at position 6; HCl salt Enhanced electrophilicity; improved solubility due to HCl
6-Bromopyrrolo[1,2-a]pyrazine (4j) Br at position 6; pyrrole fused ring Antifungal activity; synthesized via NBS bromination of pyrrolo[1,2-a]pyrazine
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine Br at 8, Cl at 6, Me at 3 Increased steric bulk; dual halogenation may enhance binding to hydrophobic targets
6-Bromo-3-ethylimidazo[1,2-a]pyrazine Br at 6; ethyl group at 3 Higher lipophilicity compared to hydrochloride salt; potential for improved bioavailability
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Br at 2; saturated pyrazine ring Reduced aromaticity; altered electronic properties for hydrogen bonding

Physicochemical Properties

  • Solubility : The hydrochloride salt of 6-bromoimidazo[1,2-a]pyrazine exhibits superior aqueous solubility compared to neutral analogs like 6-bromo-3-ethyl derivatives .
  • Fluorescence : Substituents at R1 and R2 positions in benzoimidazo-pyrrolo-pyrazine hybrids (e.g., 8c, 8g) induce aggregation-induced blue-shifted emission, unlike 6-BIPy, which lacks extended conjugation .
  • Thermal Stability : Tetrahydro derivatives (e.g., 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) show higher thermal stability due to reduced ring strain .

Biological Activity

Overview

6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom, influences its chemical reactivity and biological interactions.

  • Molecular Formula : C6H5BrN4
  • Molecular Weight : 216.03 g/mol
  • Structure : The imidazo[1,2-a]pyrazine core is known for its diverse applications in organic synthesis and pharmaceutical chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors, modulating various biological pathways. Research indicates that it may act as an inhibitor for several key enzymes involved in disease processes.

Anticancer Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds with similar structures have been tested against various cancer cell lines. One study reported that a derivative with substitutions at the C-6 and C-8 positions demonstrated cytotoxicity against 51 different cell lines, with growth inhibition rates ranging from -98.48% to 98.86% at concentrations between 0.80 µM and 2.87 µM .
  • DNA Binding : The same compound exhibited intercalation into DNA base pairs with a binding constant of 1.25×104M11.25\times 10^4\,\text{M}^{-1}, suggesting a mechanism of action through direct interaction with genetic material .

Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of imidazo[1,2-a]pyrazines:

  • Inhibition of Pathogens : Certain derivatives have shown effectiveness against pathogens such as Enterococcus faecalis, indicating their potential in treating bacterial infections .

Antiviral Activity

Recent studies also explore the antiviral potential of compounds related to imidazo[1,2-a]pyrazines:

  • Activity Against Viruses : A derivative demonstrated significant antiviral efficacy against various strains, suggesting its utility in developing treatments for viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies have identified several key factors:

CompoundIC50 (µM)Biological Activity
6-Bromoimidazo[1,2-a]pyrazine0.80 - 2.87Cytotoxicity against cancer cell lines
7-Substituted nitroimidazooxazine60 nMEffective against Leishmania spp.
Benzimidazole derivativesVariesSelective modulators for AMPA receptors

Case Study 1: Anticancer Screening

A high-throughput screening campaign identified several imidazo[1,2-a]pyrazine derivatives as promising leads in anticancer therapy. The best-performing compounds showed significant potency against multiple cancer types and were further optimized for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazo[1,2-a]pyrazines, revealing that certain derivatives effectively inhibited the growth of Enterococcus faecalis, highlighting their potential role in combating antibiotic-resistant bacteria .

Q & A

Q. What are the standard synthetic routes for 6-Bromoimidazo[1,2-a]pyrazine hydrochloride in academic settings?

The compound is typically synthesized via bromination of imidazo[1,2-a]pyrazine precursors. For example, halogenation at the 6-position can be achieved using brominating agents like molecular bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 80°C). Subsequent substitution reactions (e.g., with hydrazine) may follow to introduce functional groups . Purification often involves recrystallization or column chromatography, with yields optimized by adjusting stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify regioselectivity and electronic environments, with coupling constants resolving substituent positions. For example, 1^1H NMR peaks near δ 8.5–9.0 ppm often indicate aromatic protons in imidazoheterocycles .
  • IR Spectroscopy : To detect functional groups like C-Br stretches (~500–600 cm1^{-1}) and N-H bonds in hydrazide derivatives .

Advanced Research Questions

Q. How can computational chemistry improve the design of 6-Bromoimidazo[1,2-a]pyrazine derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines quantum mechanics with data science to identify optimal bromination conditions or substitution sites, minimizing side reactions . Tools like Reaxys or BKMS_METABOLIC databases further aid in retrosynthetic analysis and feasibility scoring .

Q. How should researchers address contradictions in substitution reactivity of the bromine moiety?

Discrepancies in reaction outcomes (e.g., hydrazine vs. amine substitution) may arise from steric effects, solvent polarity, or catalyst choice. Methodological solutions include:

  • Kinetic Studies : Varying temperature or concentration to isolate rate-determining steps.
  • Isotopic Labeling : Using 15^{15}N-labeled hydrazine to track substitution mechanisms .
  • Computational Modeling : Identifying transition-state barriers to explain regioselectivity differences .

Q. What strategies optimize the synthesis of metal complexes using 6-Bromoimidazo[1,2-a]pyrazine derivatives?

The bromine atom serves as a leaving group for coordinating ligands. For example:

  • Hydrazide Ligands : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under reflux to form complexes. Characterization via magnetic susceptibility and ESR spectroscopy confirms coordination geometry .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance ligand-metal binding efficiency, while chelating agents like EDTA prevent unwanted precipitation .

Data-Driven Methodological Insights

Q. How to analyze competing reaction pathways in imidazo[1,2-a]pyrazine functionalization?

  • Multivariate Analysis : Design-of-experiment (DoE) frameworks (e.g., factorial designs) evaluate interactions between variables like temperature, catalyst loading, and solvent .
  • HRMS Fragmentation Patterns : Differentiate between brominated and chlorinated byproducts using isotopic peak ratios .

Q. What are the challenges in scaling up imidazo[1,2-a]pyrazine derivatives for pharmacological studies?

  • Purification : Scale-up often requires switching from column chromatography to fractional crystallization.
  • Stability : Bromine’s lability necessitates inert atmospheres (e.g., argon) during reactions to prevent debromination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.